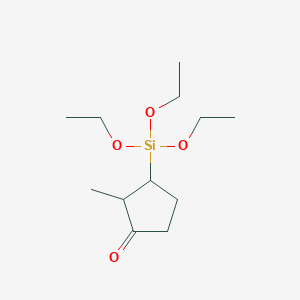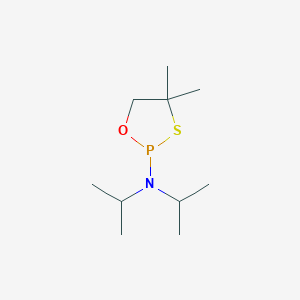
Hexanoic acid, 4,6-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 4,6-dinitro- is an organic compound characterized by the presence of two nitro groups attached to the hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 4,6-dinitro- can be synthesized through a nitration reaction, where hexanoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction typically requires controlled temperatures to ensure the selective nitration at the 4 and 6 positions on the hexanoic acid chain.
Industrial Production Methods
Industrial production of hexanoic acid, 4,6-dinitro- involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 4,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of hexanoic acid, 4,6-diamino-.
Substitution: Formation of various substituted hexanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanoic acid, 4,6-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 4,6-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its ability to alter the chemical environment within cells, influencing various metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid: A simple carboxylic acid without nitro groups.
4-Nitrohexanoic acid: Contains a single nitro group at the 4 position.
6-Nitrohexanoic acid: Contains a single nitro group at the 6 position.
Uniqueness
Hexanoic acid, 4,6-dinitro- is unique due to the presence of two nitro groups at specific positions on the hexanoic acid chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
144449-85-4 |
|---|---|
Fórmula molecular |
C6H10N2O6 |
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
4,6-dinitrohexanoic acid |
InChI |
InChI=1S/C6H10N2O6/c9-6(10)2-1-5(8(13)14)3-4-7(11)12/h5H,1-4H2,(H,9,10) |
Clave InChI |
AXBUOPOPPOABHG-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(CC[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)





![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)



![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)
